Loniceracetalide A

Description

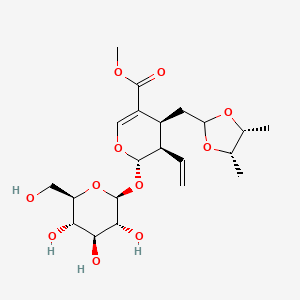

Loniceracetalide A is an isoflavonoid glycoside isolated from Lonicera japonica (Japanese honeysuckle), a plant widely used in traditional medicine for its anti-inflammatory, antipyretic, and antimicrobial properties . Its molecular formula is C₂₁H₃₂O₁₁ (molecular weight: 460.48 g/mol), and it exists as an amorphous powder with a distinct optical rotation of [α]D²⁰ = −106° (c = 0.1, MeOH) . Structurally, it features a glycosylated isoflavonoid core, which contributes to its bioactivity. Additionally, its anti-inflammatory effects are linked to the suppression of lipopolysaccharide-induced cytokine production .

Properties

Molecular Formula |

C21H32O11 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

methyl (2S,3R,4S)-4-[[(4R,5S)-4,5-dimethyl-1,3-dioxolan-2-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C21H32O11/c1-5-11-12(6-15-29-9(2)10(3)30-15)13(19(26)27-4)8-28-20(11)32-21-18(25)17(24)16(23)14(7-22)31-21/h5,8-12,14-18,20-25H,1,6-7H2,2-4H3/t9-,10+,11-,12+,14-,15?,16-,17+,18-,20+,21+/m1/s1 |

InChI Key |

FYLXQAYYBFZLSK-NQMWKHINSA-N |

SMILES |

CC1C(OC(O1)CC2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(O1)C[C@H]2[C@H]([C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C)C |

Canonical SMILES |

CC1C(OC(O1)CC2C(C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)C=C)C |

Synonyms |

loniceracetalide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Loniceracetalide A belongs to a class of glycosylated secondary metabolites with diverse bioactivities. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogs

2.1.1 Loniceracetalide B

- Molecular Formula : C₂₁H₃₂O₁₁ (460.48 g/mol) .

- Optical Rotation : [α]D²⁰ = −115° (c = 0.3, MeOH) .

- Source : Also isolated from Lonicera japonica.

- Comparison : Despite sharing the same molecular formula and source as this compound, its more negative optical rotation suggests stereochemical differences, likely in glycosidic linkage or aglycone configuration. This variation may influence receptor binding and bioavailability.

2.1.2 2',3"-Diepimer of this compound

- Molecular Formula : C₂₁H₃₂O₁₁ (460.48 g/mol) .

- Source : Lonicera japonica .

- Comparison : This stereoisomer differs in the configuration of hydroxyl groups at the 2' and 3" positions of the sugar moiety. Such epimerization can alter solubility and metabolic stability, though its bioactivity remains understudied compared to this compound .

Functional Analogs

2.2.1 Longitin

- Molecular Formula : C₄₀H₄₆O₂₀ (846.80 g/mol) .

- Optical Rotation : [α]D = +81° (c = 0.071, chloroform) .

- Source : Mentha longifolia (a mint species).

- Bioactivity : Inhibits xanthine oxidase (20.1% inhibition at 50 μg/mL) and aldose reductase .

- Comparison : While both Longitin and this compound inhibit xanthine oxidase, Longitin’s larger structure (polyglycosylated diterpene) and positive optical rotation reflect distinct biosynthesis pathways. Its lower inhibition efficacy at the tested concentration suggests this compound may have superior potency .

2.2.2 Loganic Acid Methyl Ester

- Molecular Formula : C₁₇H₂₆O₁₀ (390.38 g/mol) .

- Source : Various Lonicera species.

- Comparison: This iridoid glycoside shares anti-inflammatory properties with this compound but lacks the isoflavonoid backbone. Its smaller size and different glycosylation pattern may limit its therapeutic scope compared to this compound .

Research Implications and Gaps

- Structural-Activity Relationship (SAR) : The stereochemical sensitivity of this compound (e.g., its epimer) warrants further study to optimize therapeutic efficacy .

- Functional Diversity : Longitin’s lower inhibitory activity despite structural complexity suggests that smaller glycosides like this compound may be more pharmacologically efficient .

- Source Specificity : Both Loniceracetalides are exclusive to Lonicera japonica, emphasizing the plant’s unique biosynthetic pathways .

Q & A

Basic Research Questions

Q. What are the primary methods for isolating Loniceracetalide A from Lonicera japonica?

- Methodological Answer : Isolation typically involves ethanol or methanol extraction followed by chromatographic purification. Column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC are commonly used. The compound’s amorphous powder form and specific optical rotation ([α]D²⁰ = −106°, c = 0.1, MeOH) aid in identification during purification .

- Example Workflow :

Crude extraction using 70% ethanol.

Partition with ethyl acetate.

Silica gel chromatography with a gradient of CH₂Cl₂-MeOH.

Final purification via reversed-phase HPLC.

Q. How is this compound structurally characterized?

- Methodological Answer : Structural elucidation relies on spectroscopic techniques:

-

NMR : ¹H and ¹³C NMR to identify functional groups and stereochemistry.

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₂₁H₃₂O₁₁, m/z 460.48) .

-

Optical Rotation : [α]D measurements to distinguish from stereoisomers (e.g., 2',3"-diepimer) .

- Data Table : Key Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CD₃OD) | δ 5.32 (d, J = 3.5 Hz, H-1') | |

| ¹³C NMR | δ 172.8 (C=O), 105.6 (anomeric carbon) | |

| HRMS | [M+H]+ m/z 461.2871 (calc. 461.2875) |

Advanced Research Questions

Q. How can network pharmacology guide experimental design for studying this compound’s bioactivity?

- Methodological Answer :

Target Prediction : Use databases (e.g., SwissTargetPrediction) to identify molecular targets.

Pathway Enrichment : Tools like KEGG or GO to map signaling pathways (e.g., HER2-positive breast cancer pathways) .

Validation : Prioritize targets with in vitro assays (e.g., kinase inhibition) and compare with positive controls.

- Example : In HER2+ breast cancer studies, this compound’s interaction with EGFR/HER2 pathways was hypothesized using network models, followed by in vitro validation via cell viability assays .

Q. How should researchers resolve contradictions in bioactivity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Ensure standardized protocols (e.g., cell lines, solvent controls).

- Dose-Response Analysis : Test multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.

- Structural Confirmation : Re-validate compound purity via NMR/MS to rule out degradation or epimerization (e.g., 2',3"-diepimer interference) .

- Case Study : A study reporting weak xanthinoxidase inhibition (20.1% at 50 μg/mL) vs. strong aldose reductase activity may reflect assay-specific variables (e.g., substrate concentration) .

Q. What experimental strategies optimize the quantification of this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity.

- Internal Standards : Deuterated analogs to correct for matrix effects.

- Validation : Assess recovery rates (≥80%) and limit of detection (LOD < 1 ng/mL) .

- Data Table : Quantification in Lonicera japonica Extracts

| Matrix | Method | Concentration (μg/g) | Reference |

|---|---|---|---|

| Flower extract | HPLC-UV | 28.29 ± 1.45 | |

| Leaf extract | UPLC-QTOF | 10.77 ± 0.89 |

Methodological Best Practices

Q. How to design a dose-response study for this compound’s anti-inflammatory effects?

- Step-by-Step :

Model Selection : Use RAW264.7 macrophages or primary murine macrophages.

Treatment : Pre-treat cells with LPS (1 μg/mL) ± this compound (0.1–50 μM).

Endpoint : Measure TNF-α/IL-6 via ELISA.

Statistics : Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Q. What statistical approaches are suitable for analyzing synergistic effects of this compound in combination therapies?

- Answer :

- Combination Index (CI) : Use the Chou-Talalay method (CI < 1 indicates synergy).

- Isobolograms : Visualize additive/synergistic interactions.

- Multi-Omics Integration : Pair transcriptomics with bioactivity data to identify co-regulated pathways .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.